molecular formula C15H10O4 B191068 3',4'-Dihydroxyflavone CAS No. 4143-64-0

3',4'-Dihydroxyflavone

Cat. No. B191068
CAS RN: 4143-64-0
M. Wt: 254.24 g/mol
InChI Key: SRNPMQHYWVKBAV-UHFFFAOYSA-N
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Description

3’,4’-Dihydroxyflavone (3,4’-DHF) is an orally active flavonoid with antiviral activity against Influenza A virus . It is a natural compound with the chemical formula C15H10O4 and a molecular weight of 254.24 g/mol . This compound is a yellow crystal or powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide . It has certain pharmacological activities and is widely studied and applied .


Synthesis Analysis

The synthesis of 3’,4’-Dihydroxyflavone involves several chemical reactions. One study shows that 3’,4’-Dimethoxyflavone was a good substrate for CYP1B1 but not for CYP2A13 and was found to be mainly O-demethylated to form 3’,4’-Dihydroxyflavone . Another study shows that the recombinant protein of CitOMT had methylation activity to transfer a methyl group to 3’-hydroxy group of flavones in vitro .


Molecular Structure Analysis

The molecular structure of 3’,4’-Dihydroxyflavone consists of 15 carbon skeletons and two aromatic rings (A and B) connected by three carbon chains . Geometry optimizations of free and complexed molecules by AMI and DFT methods show that structural modifications of the ligand, induced by complexation, are minor, and are localized on the chelating site .


Chemical Reactions Analysis

3’,4’-Dimethoxyflavone was found to be mainly O-demethylated to form 3’,4’-Dihydroxyflavone and also several ring-oxygenated products having m/z 299 fragments . In addition, 3’,4’-Dihydroxyflavone decreased the production of PGE 2, even at a concentration of 1 μM .


Physical And Chemical Properties Analysis

3’,4’-Dihydroxyflavone has a molecular weight of 254.24 g/mol, a XLogP3 of 2.8, two hydrogen bond donors, four hydrogen bond acceptors, and one rotatable bond .

Scientific Research Applications

3',4'-Dihydroxyflavone in Neurogenesis and Antidepressant Effects

A synthetic derivative of 7,8-dihydroxyflavone exhibited potent TrkB agonistic activity, promoting neurogenesis and exhibiting significant antidepressant effects. This compound, 4'-dimethylamino-7,8-dihydroxyflavone, demonstrated robust and prolonged activation of TrkB in animals, leading to potent antiapoptotic and antidepressant effects. It is highlighted for its potential as an orally bioavailable TrkB agonist with remarkable antidepressant efficacy (Xia Liu et al., 2010).

Anti-Neuroinflammatory Properties

Anti-Neuroinflammatory Activity of Synthetic 3',4'-Dihydroxyflavone

The synthetic flavone derivative 3',4'-dihydroxyflavone was investigated for its anti-neuroinflammatory activity in BV2 microglial cells and in a mouse model. The compound successfully inhibited the production of proinflammatory chemokines and cytokines in microglial cells. It also inhibited the phosphorylation of MAPK and the activation of NF-κB, suggesting that its anti-inflammatory activities might be associated with the suppression of these signaling pathways. These findings propose 3',4'-dihydroxyflavone as a potential drug candidate for the treatment of neuroinflammatory diseases (N. Kim et al., 2018).

Cardioprotective Effects

Cardioprotective Effects of Flavonols

3',4'-Dihydroxyflavonol (DiOHF) is recognized for its cardioprotective properties that can reduce injury following myocardial ischemia and reperfusion, showing promise as a treatment for cardiovascular disease. The study explored the structure-activity relationships of variations at the 3' and 4' positions of the B ring of DiOHF and highlighted that the most active flavonols were those with a 4'-hydroxyl group. These findings are vital for understanding the mechanism of flavonol-induced cardioprotection and suggest DiOHF's potential for cardiovascular therapies (C. Qin et al., 2008).

Spectral and Structural Properties

Spectral and Structural Properties of Flavonols

3',4'-Dihydroxyflavone and other flavonoids exhibit complex radiation absorption and emission characteristics, which are influenced by their protolytic and tautomeric forms in different environmental conditions. These properties are crucial for understanding the flavonoids' interactions and stability in various biological and chemical systems. The findings provide insights into the flavonoids' spectral indicators and their interaction with liquid environments (I. Serdiuk et al., 2016).

Complexation and Interaction with Metals

Complexation of Flavonoids with Metal Ions

The study of the complexation of flavonoids, including 3',4'-dihydroxyflavone, with metal ions like iron is essential for understanding their biological activities, particularly their antioxidant potential. The research demonstrated that the 3',4'-dihydroxy substitutions significantly influence ferric complexation at physiological pH and shed light on the antioxidant activity of flavonoids through metal chelation (M. Engelmann et al., 2005).

Safety And Hazards

The safety data sheet for 3’,4’-Dihydroxyflavone advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-11-6-5-9(7-13(11)18)15-8-12(17)10-3-1-2-4-14(10)19-15/h1-8,16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNPMQHYWVKBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194349
Record name 3',4'-Dihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Dihydroxyflavone

CAS RN

4143-64-0
Record name 3′,4′-Dihydroxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4143-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4'-Dihydroxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004143640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',4'-Dihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4'-DIHYDROXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KOH101S66V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 3′,4′-dibenzyloxy-3-(benzyloxycarbonylbutylcarbonyloxy)flavone (2.12 g, 3.16 mmol) and Pd(OH)2 (107 mg) in 9:1 THF:EtOH containing 0.05% acetic acid (50.0 mL) was treated with H2 under high pressure for 5 h. The reaction mixture was filtered (Celite) and concentrated to give a dark green solid. The green residue was purified by flash chromatography (30-90% THF/toluene+1% acetic acid) followed by crystallization from THF/petroleum spirits to yield the pure hemiadipate as a pale brown solid (0.70 g, 56%); mp=194-197° C.; 1H NMR (399.8 MHz, CDCl3); δ 1.44-1.62 (m, 4H, CH2CH2); 2.10 (t, 2H, J=6.8 Hz, CH2CO); 2.44 (t, 2H, J=6.8 Hz, CH2CO); 6.73 (d, 1H, J5′,6′=8.4 Hz, H5′); 7.09 (dd, 1H, J2′,6′=2.0 Hz, J5′,6′=8.4 Hz, H6′); 7.16-7.22 (m, 2H, H6, 2′); 732 (d, 1H, J7,8=8.0 Hz, H8); 7.48 (ddd, 1H, J5,7=1.6 Hz, J6,7=6.8 Hz, J7,8=8.0 Hz, H7); 7.94 (dd, 1H, J5,6=8.4 Hz, J5,7=1.6 Hz, H5). 13C NMR (100.5 MHz, d6-DMSO) δ 25.30, 25.62 (2C, CH2CH2CO2); 34.43, 34.81 (2C, CH2CO2); 116.59, 117.42, 119.98, 121.41, 122.06, 124.13, 126.51, 127.07, 133.32, 136.04, 146.97, 150.65, 156.35, 157.27 (14C, Ar); 171.97, 173.46, 179.95 (3C, C═O). Anal. Found; C, 68.89; H, 4.91; C21H18O6 requires C, 68.85; H, 4.95%. HRMS (ESI+) m/z 389.1000, C21H18NaO6 [M+Na]+ requires 389.1001.
Name
3′,4′-dibenzyloxy-3-(benzyloxycarbonylbutylcarbonyloxy)flavone
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
107 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
56%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
826
Citations
MD Engelmann, R Hutcheson… - Journal of agricultural and …, 2005 - ACS Publications
The acid dissociation and ferric stability constants for complexation by the flavonoids 3-hydroxyflavone (flavonol), 5,7-dihydroxyflavone (chrysin), and 3‘,4‘-dihydroxyflavone in 50:50 (v/v…
Number of citations: 133 pubs.acs.org
MK Hossain, HY Choi, JS Hwang, AA Dayem… - Journal of …, 2014 - Springer
Influenza virus infection causes thousands of deaths and millions of hospitalizations worldwide every year and the emergence of resistance to anti-influenza drugs has prompted …
Number of citations: 26 link.springer.com
N Kim, HS Yoo, YJ Ju, MS Oh, KT Lee… - Biomolecules & …, 2018 - ncbi.nlm.nih.gov
Neuroinflammation is an immune response within the central nervous system against various proinflammatory stimuli. Abnormal activation of this response contributes to …
Number of citations: 16 www.ncbi.nlm.nih.gov
K Jomová, L Hudecova, P Lauro, M Simunkova… - Molecules, 2019 - mdpi.com
The beneficial effects of polyphenols, predominantly in the context of oxidative stress-related diseases such as cancer, cardiovascular diseases and neurological conditions including …
Number of citations: 110 www.mdpi.com
KS Lee, EY Kim, K Jeon, SG Cho, YJ Han… - … of Reproduction and …, 2011 - jstage.jst.go.jp
The effects of two antioxidants, superoxide dismutase (SOD) and the flavonoid 3, 4-dihydroxyflavone (DHF), on bovine embryo development in vitro were examined. Blastocyst …
Number of citations: 35 www.jstage.jst.go.jp
J Han, HY Choi, AA Dayem, K Kim… - Journal of Cellular …, 2017 - Wiley Online Library
Studies on adipogenesis may be important for regulating human and/or animal obesity, which causes several complications such as, type II diabetes, hypertension, and cardiovascular …
Number of citations: 12 onlinelibrary.wiley.com
K Song, GM Yang, J Han, M Gil, AA Dayem… - Int. J. Stem …, 2022 - synapse.koreamed.org
Methods and Results Treatment of 3, 4’-DHF led to increased osteogenic differentiation of eADSCs by increasing phosphorylation of ERK and modulating Reactive Oxygen Species (…
Number of citations: 1 synapse.koreamed.org
D Schlupper, S Giesa, R Gebhardt - Planta medica, 2006 - thieme-connect.com
Flavonoids are known as biologically active compounds. Although this has been shown by several in vivo studies, it is still elusive whether their metabolites exert similar activities. …
Number of citations: 28 www.thieme-connect.com
M Šimunková, M Valko, L Bučinský, M Malček - Journal of Molecular …, 2020 - Elsevier
The antioxidant and/or prooxidant properties of flavonoids are strongly dependent on their redox metal chelating capacity as well as on the number and positions of hydroxyl groups. In …
Number of citations: 7 www.sciencedirect.com
JP Cornard, AC Boudet, JC Merlin - Spectrochimica Acta Part A: Molecular …, 2001 - Elsevier
… Complex formation between aluminium chloride and 3′4′-dihydroxyflavone (3′4′diOHF) in methanol has been studied by UV–visible and Raman spectroscopies combined with …
Number of citations: 93 www.sciencedirect.com

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